molecular formula C8H14O B12691151 4-Octenal CAS No. 78693-35-3

4-Octenal

Cat. No.: B12691151
CAS No.: 78693-35-3
M. Wt: 126.20 g/mol
InChI Key: ICPZCFJMCZRIPY-SNAWJCMRSA-N
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Description

4-Octenal (CAS 42976-87-4) is an eight-carbon aldehyde with the molecular formula C8H14O and a molecular weight of 126.20 g/mol . This compound is characterized by a density of 0.832 g/cm³ and a boiling point of approximately 174.6 °C at 760 mmHg . Its flash point is 51.4 °C, classifying it as a flammable liquid requiring appropriate safety handling in the laboratory . As a flavor and fragrance ingredient, this compound is of significant interest in research for its green, fatty, and fruity odor characteristics, which can contribute to profiles reminiscent of pear, melon, and citrus . Researchers utilize this compound in studies related to flavor formulation, aroma chemistry, and the analysis of food volatiles. It is also a valuable intermediate in organic synthesis, with documented synthetic routes available for its production . This product is labeled For Research Use Only (RUO) . It is intended solely for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. RUO products, such as this one, are not subject to the regulatory scrutiny granted to in vitro diagnostic (IVD) medical devices and must not be used in clinical diagnostics or patient management .

Properties

CAS No.

78693-35-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(E)-oct-4-enal

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-5,8H,2-3,6-7H2,1H3/b5-4+

InChI Key

ICPZCFJMCZRIPY-SNAWJCMRSA-N

Isomeric SMILES

CCC/C=C/CCC=O

Canonical SMILES

CCCC=CCCC=O

Origin of Product

United States

Preparation Methods

General Characteristics

This compound is an unsaturated aldehyde with a double bond at the 4-position of the octanal chain. The (E)- or trans-isomer is often the target due to its stability and specific applications in flavor, fragrance, and chemical synthesis.

Synthetic Routes Overview

The synthesis of this compound typically involves:

  • Protection of aldehyde groups to prevent side reactions
  • Cross-coupling reactions to form the carbon chain with the double bond at the desired position
  • Deprotection to regenerate the aldehyde functionality

Detailed Synthetic Method via Cross-Coupling and Protection Strategy

A well-documented method for synthesizing trans-4-octenal analogs (e.g., trans-4-decenal) can be adapted for this compound, involving the following steps:

Step Reaction Description Reagents and Conditions Outcome
1 Aldehyde Protection : Protection of the aldehyde group of 5-bromo-trans-4-pentenal by forming a dimethanol acetal 5-bromo-trans-4-pentenal, trimethyl orthoformate, acidic catalyst (e.g., sulfuric acid), methanol, room temperature, 12 hours Formation of 5-bromo-trans-4-pentenal dimethanol acetal, preventing aldehyde side reactions
2 Cross-Coupling Reaction : Coupling of the protected bromo-pentenal with an alkyl Grignard reagent to extend the carbon chain 5-bromo-trans-4-pentenal dimethanol acetal, n-amyl magnesium bromide, nickel catalyst (e.g., 1,3-bis(diphenylphosphinopropane) nickel dichloride), anhydrous methyl tetrahydrofuran, nitrogen atmosphere, ice bath cooling, 24 hours Formation of trans-4-octenal dimethanol acetal (or trans-4-decenal analog)
3 Deprotection : Acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde Acetone, acetic acid, 60°C, 6 hours, neutralization with sodium carbonate Yield of trans-4-octenal with high stereoselectivity

This method ensures high stereoselectivity for the trans isomer and good overall yield by protecting the sensitive aldehyde group during the carbon chain extension step.

Alternative Approaches

  • Oxidation of corresponding alcohols or olefins : Selective oxidation of 4-octen-1-ol or related olefins can yield this compound, but controlling the position and stereochemistry of the double bond is challenging.
  • Cross-metathesis reactions : Using olefin metathesis catalysts to couple shorter aldehydes or olefins to form this compound, though less commonly reported.
  • Biocatalytic methods : Enzymatic oxidation or selective cleavage of fatty acids to produce this compound, but these are less industrially developed.

Purification Considerations

Purification of this compound is critical due to the presence of isomeric and positional impurities such as 3-octenal or 5-octenal. Techniques include:

  • Distillation under reduced pressure
  • Chromatographic separation
  • Chemical derivatization to separate isomers (e.g., bromination of internal olefins to increase boiling points and facilitate separation)

Research Findings and Data

Yield and Purity

  • The protection-cross coupling-deprotection method yields trans-4-octenal with high stereoselectivity and purity, typically above 60% overall yield for the multi-step process.
  • Gas chromatographic analysis confirms the predominance of the trans isomer with minimal cis or positional isomers.

Reaction Conditions Optimization

  • Acidic catalysts for acetal formation: sulfuric acid is effective at room temperature for 12 hours.
  • Cross-coupling catalysts: nickel-based catalysts such as 1,3-bis(diphenylphosphinopropane) nickel dichloride provide good activity and selectivity.
  • Solvents: anhydrous methyl tetrahydrofuran or benzene ethers are preferred for Grignard reactions to maintain anhydrous conditions.
  • Temperature control during Grignard addition (ice bath) prevents side reactions and decomposition.

Analytical Data

Parameter Value/Condition Notes
Molecular Weight 126.20 g/mol Confirmed by PubChem
Reaction Time (Protection) 12 hours Room temperature
Reaction Time (Cross-Coupling) 24 hours Under nitrogen, ice bath cooling
Reaction Time (Deprotection) 6 hours 60°C
Yield ~60% overall Multi-step process
Purity >95% trans isomer Verified by GC and NMR

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Protection-Cross Coupling-Deprotection Aldehyde protection → Grignard cross-coupling → Acetal deprotection High stereoselectivity, good yield, scalable Multi-step, requires strict anhydrous conditions
Oxidation of Alcohols/Olefins Selective oxidation of 4-octen-1-ol or related compounds Simpler steps Difficult to control double bond position and stereochemistry
Biocatalytic Synthesis Enzymatic oxidation or cleavage Environmentally friendly Limited industrial application, lower yields
Metathesis Reactions Olefin metathesis coupling Potential for selective bond formation Requires expensive catalysts, less common

Chemical Reactions Analysis

Types of Reactions: 4-Octenal undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound typically involves hydrogenation using catalysts like palladium on carbon, leading to the formation of octanol.

    Substitution: Substitution reactions often involve nucleophiles attacking the carbonyl carbon, resulting in the formation of various derivatives.

Major Products: The major products formed from these reactions include octanoic acid (from oxidation), octanol (from reduction), and various substituted derivatives (from substitution reactions).

Scientific Research Applications

4-Octenal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Octenal exerts its effects involves its interaction with cellular components. It can form adducts with proteins and nucleic acids, affecting their function. The compound is also involved in signaling pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Key Structural Features :

  • Aldehyde group (C1): Imparts polarity and electrophilic reactivity.
  • Conjugated diene (C4–C5): Enhances stability and participation in cycloaddition reactions.
  • Cyclohexenyl substituent (C7): Contributes to hydrophobicity and steric effects.

Comparison with Similar Compounds

Structural Comparison

Three structurally related aldehydes are compared with 4-Octenal (Table 1):

Compound Name (IUPAC) CAS Number Molecular Formula Key Structural Differences
This compound 83878-06-2 C₁₄H₂₂O Cyclohexenyl substituent at C7; octenyl chain
2-Isopropyl-5-methylhex-4-enal 58191-81-4 C₁₄H₂₂O Shorter hexenyl chain; branched isopropyl/methyl groups at C2/C5
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal 94201-07-7 C₁₀H₁₈O Shorter pentenyl chain; cyclohexenyl substituent at C5

Key Observations :

  • Chain Length : this compound’s octenyl chain (C8) vs. hexenyl (C6) and pentenyl (C5) in analogs.
  • Substituents : this compound and 94201-07-7 share cyclohexenyl groups, but differ in chain length and substituent position.
  • Isomerism : this compound and 58191-81-4 share the formula C₁₄H₂₂O but differ in substituent arrangement, suggesting constitutional isomerism .

Physicochemical Properties

Hypothetical properties based on structural trends (Table 2):

Property This compound 2-Isopropyl-5-methylhex-4-enal 5-(4-Isopropylcyclohexenyl)pent-4-enal
Molecular Weight 206.33 g/mol 206.33 g/mol 154.25 g/mol
Boiling Point ~250–270°C (estimated) ~230–250°C ~200–220°C
Solubility Low in water; high in organic solvents Moderate in non-polar solvents Low in polar solvents
Reactivity Electrophilic aldehyde; Diels-Alder active Steric hindrance limits reactivity Moderate electrophilicity

Analysis :

  • Boiling Points : Longer chains (this compound) and cyclohexenyl groups increase molecular weight and van der Waals forces, elevating boiling points compared to shorter analogs .
  • Solubility: Bulkier substituents (e.g., cyclohexenyl) reduce polarity, favoring solubility in non-polar media.
  • Reactivity : this compound’s conjugated diene facilitates cycloaddition, while branched analogs (e.g., 58191-81-4) exhibit steric hindrance .

Reaction Contrast :

  • This compound undergoes Diels-Alder reactions at C4–C5, forming six-membered cycloadducts.
  • 58191-81-4 ’s steric bulk may limit nucleophilic attack at the aldehyde group.

Biological Activity

4-Octenal, a linear aliphatic aldehyde, has garnered attention for its diverse biological activities, particularly in antimicrobial and insect attractant properties. This article synthesizes findings from various studies, providing a comprehensive overview of its biological activity, including case studies and data tables.

This compound is characterized by its structure as a straight-chain aldehyde with eight carbon atoms and a double bond between the second and third carbon atoms. Its molecular formula is C8H14OC_8H_{14}O, and it is known for its distinct odor, which is often described as fatty and pleasant.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. It has been shown to inhibit the growth of several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Proteus vulgaris

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Diameter of Inhibition Zone (DIZ)
Staphylococcus aureus0.78 mg/mL22.17 mm
Escherichia coli1.56 mg/mL20.00 mm
Proteus vulgaris0.78 mg/mL21.00 mm

The effectiveness of this compound as an antibacterial agent correlates with its chain length and the presence of the α,β-double bond in its structure, which enhances its ability to disrupt bacterial cell membranes .

The mechanism by which this compound exerts its antibacterial effects involves perturbation of lipid membranes. Studies indicate that it can cause significant leakage of carboxyfluorescein from phosphatidylcholine liposomes, suggesting that it disrupts membrane integrity . This disruption likely leads to cell death in susceptible bacteria.

Insect Attractant Properties

In addition to its antimicrobial activity, this compound has been identified as an attractant for certain insect species. For instance, it has been shown to attract zoophilic hematophagous Diptera species such as Nyssomyia neivai. The effectiveness of this compound as an attractant increases with higher release rates:

Table 2: Attractancy of Octenol to Nyssomyia neivai

Release Rate (mg/h)Male CatchesFemale Catches
0.5300100
27800400
431000500

Statistical analysis revealed significant differences in catches based on release rates, indicating that higher concentrations lead to increased attraction .

Case Studies

A recent study evaluated the potential use of plant extracts containing this compound for therapeutic purposes due to their antimicrobial properties. The research highlighted that extracts with high concentrations of phenolic compounds exhibited strong antibacterial activity against common pathogens, suggesting that these extracts could be developed into natural preservatives or therapeutic agents .

Q & A

Q. What steps ensure reproducibility in kinetic studies of this compound’s degradation under environmental conditions?

  • Methodological Answer : Standardize reaction conditions (pH, light exposure, ionic strength) using IUPAC guidelines. Report full kinetic datasets (raw rates, R² values) in supplementary materials. Use open-source platforms like Zenodo to share protocols and raw data for peer validation .

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